2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
Its structure features a cyclohepta[b]thiophene core substituted with a 4-(methylsulfonyl)benzamido group at position 2 and a carboxamide at position 3. The methylsulfonyl moiety is a strong electron-withdrawing group, which may enhance binding affinity or metabolic stability compared to other substituents.
Properties
IUPAC Name |
2-[(4-methylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-26(23,24)12-9-7-11(8-10-12)17(22)20-18-15(16(19)21)13-5-3-2-4-6-14(13)25-18/h7-10H,2-6H2,1H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKQWORXWZNWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to exhibit a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives have been shown to affect a variety of biochemical pathways. For example, they have been associated with anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biological Activity
2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, also known by its CAS number 896344-83-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O4S2, with a molecular weight of 392.49 g/mol. Its structure features a cyclohepta[b]thiophene core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O4S2 |
| Molecular Weight | 392.49 g/mol |
| CAS Number | 896344-83-5 |
| Purity | Typically ≥95% |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent . In particular, research involving various cancer cell lines has demonstrated that it exhibits potent antiproliferative activity.
-
Cell Line Studies :
- In a study assessing the compound's efficacy against the A549 non-small cell lung cancer cell line, it showed submicromolar growth inhibition (GI50) values.
- The compound demonstrated superior antiproliferative activity compared to standard chemotherapeutics such as nocodazole across several cancer cell lines including OVACAR-4 and T47D.
Cell Line GI50 (μM) Comparison (Nocodazole) A549 2.01 22.28 OVACAR-4 2.27 20.75 CAKI-1 0.69 1.11 T47D 0.362 81.283 -
Mechanism of Action :
- The mechanism behind its anticancer effects includes inducing cell cycle arrest at the G2/M phase and promoting apoptosis through the activation of caspases (3, 8, and 9).
- Studies have indicated that the compound inhibits tubulin polymerization, which is critical for cancer cell division and proliferation.
Cytotoxicity Assessment
In addition to its anticancer effects, the compound was evaluated for cytotoxicity against normal cells. The results indicated minimal cytotoxicity at effective therapeutic concentrations.
Case Studies
A notable case study involved in vivo testing using a CT26 murine model, where treatment with the compound resulted in a significant reduction in tumor growth compared to untreated controls. This supports its potential as a candidate for further development in cancer therapeutics.
Comparison with Similar Compounds
Substituent Analysis
The benzamido and carboxamide substituents are critical for bioactivity. Key analogs and their substituents are summarized below:
Key Observations :
- Electron Effects : The methylsulfonyl group in the target compound may enhance polar interactions (e.g., hydrogen bonding, dipole-dipole) compared to electron-donating groups (methoxy in Compound 40) or halogenated groups (chloro/fluoro in Compound 7) .
- Steric Effects : Bulky substituents (e.g., Compound 41) may hinder binding in sterically constrained enzyme active sites, whereas the methylsulfonyl group offers a balance of size and polarity.
Key Observations :
- Yields vary significantly (20–80%) depending on substituent reactivity and purification methods. The target compound’s synthesis would likely follow similar methods, but the methylsulfonyl group’s strong electron-withdrawing nature may require optimized conditions.
Physical-Chemical Properties
Melting points and spectroscopic data provide insights into stability and structural confirmation:
Key Observations :
- Higher melting points (e.g., 210°C for Compound 27) correlate with hydrogen-bonding capacity (amino group) . The methylsulfonyl group in the target compound may similarly increase melting point due to polar interactions.
Key Observations :
- The methylsulfonyl group’s electron-withdrawing nature may enhance binding to viral polymerase or enzyme active sites compared to methoxy or halogenated analogs.
Q & A
(Basic) What are the critical steps in synthesizing 2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide?
Answer:
The synthesis typically involves:
- Core structure preparation : Starting with methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, which is functionalized via acylation or sulfonylation reactions .
- Sulfonylation : Reacting the amino group with 4-(methylsulfonyl)benzoyl chloride under anhydrous conditions (e.g., dry dichloromethane or DMF) with a base like triethylamine to neutralize HCl .
- Carboxamide formation : Hydrolysis of the methyl ester to a carboxylic acid, followed by coupling with an amine using carbodiimide reagents (e.g., EDC/HOBt) .
Key considerations : Temperature control (0–5°C for exothermic steps), solvent purity, and catalyst selection to minimize side reactions (e.g., racemization or sulfonate ester formation) .
(Advanced) How can structural contradictions in derivatives be resolved using spectroscopic methods?
Answer:
- NMR analysis : Use - and -NMR to confirm regiochemistry. For example, cycloheptane protons appear as multiplet signals (δ 1.40–2.85 ppm), while sulfonyl benzamido protons resonate as aromatic doublets (δ 7.50–8.20 ppm) .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in analogs like 2-[(2-fluorobenzoyl)amino] derivatives, where crystal packing confirms planar thiophene-carboxamide alignment .
- Mass spectrometry : HRMS validates molecular weight and detects impurities (e.g., unreacted intermediates) .
(Basic) Which analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
- FTIR : Confirm functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm, carboxamide C=O at 1650–1700 cm) .
- Melting point : Sharp melting points (e.g., 230–234°C) indicate crystallinity and purity .
(Advanced) How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Solvent screening : Polar aprotic solvents (DMF, acetonitrile) enhance sulfonylation efficiency compared to dichloromethane .
- Catalyst tuning : Pyridine or DMAP improves acylation rates by stabilizing reactive intermediates .
- Temperature gradients : Gradual warming (0°C → room temperature) reduces side reactions during carboxamide coupling .
Example : A 40% yield increase was observed for ethylsulfonyl analogs when DMF replaced THF in benzamido formation .
(Basic) How is purity assessed during synthesis?
Answer:
- HPLC-DAD : Monitor reaction progress and quantify impurities (e.g., unreacted starting materials) with UV detection at 254 nm .
- TLC : Use silica plates (eluent: ethyl acetate/hexane 3:7) to track intermediates, visualized under UV or iodine vapor .
(Advanced) What structure-activity relationship (SAR) strategies enhance bioactivity in cycloheptathiophene derivatives?
Answer:
(Advanced) How can conflicting bioactivity data between analogs be resolved?
Answer:
- Dose-response profiling : Validate discrepancies using SRB cytotoxicity assays (e.g., NCI-60 panel) to rule out false positives .
- Target engagement assays : Surface plasmon resonance (SPR) confirms direct binding to Pks13 or RNase H, excluding off-target effects .
- Solubility correction : Adjust DMSO concentration (<1%) to prevent aggregation artifacts in antimicrobial assays .
(Basic) How should hygroscopic intermediates be handled during synthesis?
Answer:
- Storage : Use desiccators with silica gel or molecular sieves for moisture-sensitive intermediates (e.g., free carboxamides) .
- Reaction conditions : Conduct acylation under nitrogen or argon to prevent hydrolysis .
(Advanced) What computational approaches predict target interactions for this compound?
Answer:
- Docking studies : AutoDock Vina models sulfonyl benzamido binding to Pks13 (PDB: 6H3N), identifying key hydrogen bonds with Thr and hydrophobic contacts with Leu .
- MD simulations : GROMACS assesses stability of RNase H-compound complexes (RMSD < 2 Å over 100 ns) .
(Advanced) How to design a cytotoxicity assay for evaluating anticancer potential?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
